molecular formula C23H17Cl2N5O3 B11113842 N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide

N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide

Cat. No.: B11113842
M. Wt: 482.3 g/mol
InChI Key: FPNGZULDEPUISX-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, an indole moiety, and a hydrazinecarbonyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and altering gene expression. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H17Cl2N5O3

Molecular Weight

482.3 g/mol

IUPAC Name

N-[2-[[1-[(3,4-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]pyridine-4-carboxamide

InChI

InChI=1S/C23H17Cl2N5O3/c24-17-6-5-14(11-18(17)25)13-30-19-4-2-1-3-16(19)21(23(30)33)29-28-20(31)12-27-22(32)15-7-9-26-10-8-15/h1-11,33H,12-13H2,(H,27,32)

InChI Key

FPNGZULDEPUISX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC(=O)CNC(=O)C4=CC=NC=C4

Origin of Product

United States

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